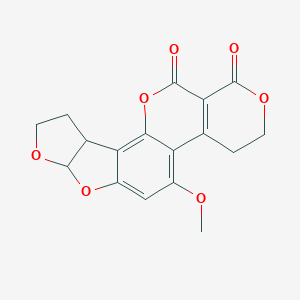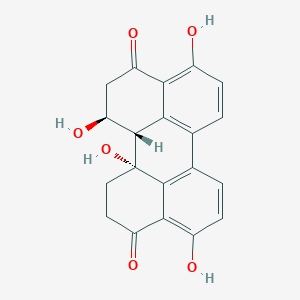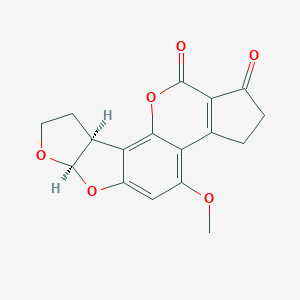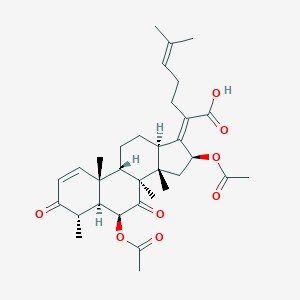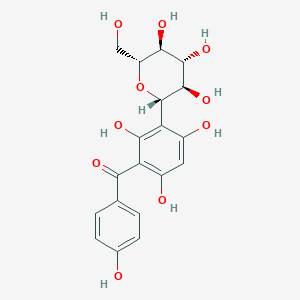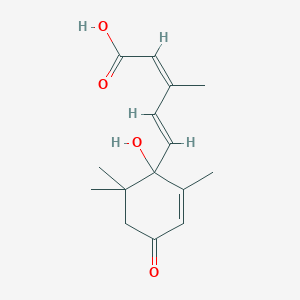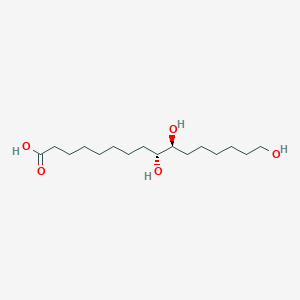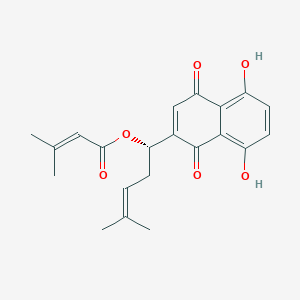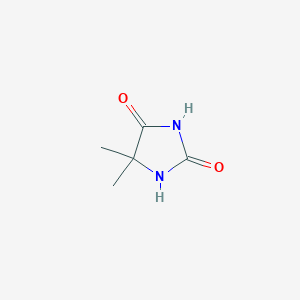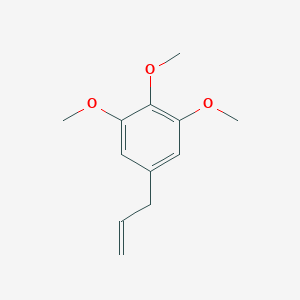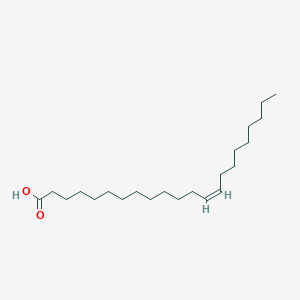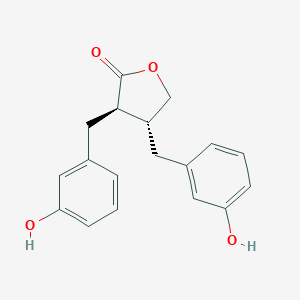
Aflatoxicol
Descripción general
Descripción
Aflatoxicol is a derivative of aflatoxins, which are toxic secondary metabolites produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus. Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food and feed products. This compound, specifically, is a reduced form of aflatoxin B1 and is considered less toxic than its parent compound. it still poses significant health risks due to its potential to revert to aflatoxin B1 under certain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aflatoxicol can be synthesized through the reduction of aflatoxin B1. This reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to prevent the degradation of the product .
Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the associated health risks. in a laboratory setting, the reduction of aflatoxin B1 to this compound can be scaled up using similar reducing agents and solvents, with careful monitoring of reaction conditions to ensure safety and product purity .
Análisis De Reacciones Químicas
Types of Reactions: Aflatoxicol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major product formed from the oxidation of this compound is aflatoxin B1. Other reactions may yield various derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Aflatoxicol has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of aflatoxins.
Biology: In biological research, this compound is used to study the metabolic pathways of aflatoxins in living organisms.
Medicine: this compound is used in medical research to study its effects on human and animal health.
Mecanismo De Acción
Aflatoxicol exerts its effects primarily through its ability to intercalate into DNA, leading to mutations and disruptions in cellular processes. The compound is metabolized in the liver, where it can form reactive intermediates that bind to DNA and proteins, causing cellular damage. The primary molecular target of this compound is the liver, where it can induce hepatocellular carcinoma through the formation of DNA adducts and the generation of reactive oxygen species (ROS) . The pathways involved in its mechanism of action include the cytochrome P450 enzyme system, which plays a crucial role in its bioactivation and detoxification .
Comparación Con Compuestos Similares
Aflatoxin B1: The most potent and well-studied aflatoxin, known for its high carcinogenicity.
Aflatoxin B2: A less toxic derivative of aflatoxin B1, with similar chemical properties.
Aflatoxin G1: Another potent aflatoxin, structurally similar to aflatoxin B1 but with different fluorescence properties.
Aflatoxin G2: A less toxic derivative of aflatoxin G1, with similar chemical properties.
Uniqueness of Aflatoxicol: this compound’s uniqueness lies in its reduced toxicity compared to aflatoxin B1 and its potential to revert to aflatoxin B1 under certain conditions. This makes it an important compound for studying the metabolic pathways and detoxification mechanisms of aflatoxins .
Propiedades
IUPAC Name |
(3S,7R,16S)-16-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8-9,17-18H,2-3H2,1H3/t8-,9-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWLDSPNDMZIT-IRWWLHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C([C@H](CC3)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29611-03-8 | |
| Record name | (1S,6aR,9aS)-2,3,6a,9a-Tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aflatoxicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029611038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1S-(1α,6aβ,9aβ)]-2,3,6a,9a-tetrahydro-1-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-11(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AFLATOXICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I1K5482V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


